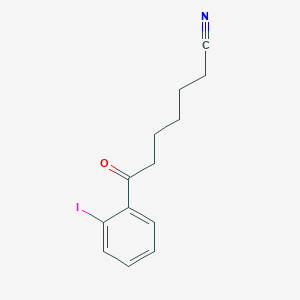

7-(2-Iodophenyl)-7-oxoheptanenitrile

説明

特性

IUPAC Name |

7-(2-iodophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIGUDCXIUUADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642255 | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-06-4 | |

| Record name | 7-(2-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

7-(2-Iodophenyl)-7-oxoheptanenitrile CAS number 898768-06-4

An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS 898768-06-4)[1]

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS 898768-06-4) is a high-value bifunctional building block utilized in the synthesis of complex pharmacophores, particularly HDAC inhibitors , PARP inhibitors , and benzocycloheptenone scaffolds. Its structure features a reactive aryl iodide (ortho-substituted), a ketone linker, and a terminal nitrile .

This unique triad of functional groups allows for orthogonal reactivity:

-

Aryl Iodide: Enables cross-coupling (Suzuki, Sonogashira) or intramolecular cyclization (Heck, radical).

-

Ketone: Serves as a pro-chiral center for reduction or a handle for reductive amination.

-

Nitrile: A masked carboxylic acid, amine, or heterocycle (e.g., tetrazole, oxadiazole).

This guide provides a rigorous technical analysis of its synthesis via Rieke Zinc chemistry , its physicochemical properties, and its utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 898768-06-4 |

| IUPAC Name | 7-(2-Iodophenyl)-7-oxoheptanenitrile |

| Molecular Formula | C₁₃H₁₄INO |

| Molecular Weight | 327.16 g/mol |

| Structure | 2-I-C₆H₄-C(=O)-(CH₂)₅-CN |

| Appearance | Pale yellow to off-white solid / viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~3.2 - 3.5 (Lipophilic) |

| Key IR Signals | 2245 cm⁻¹ (CN stretch), 1685 cm⁻¹ (Ar-C=O stretch) |

Synthetic Utility & Mechanism[4]

The Challenge of Synthesis

Direct Friedel-Crafts acylation of iodobenzene with pimeloyl chloride derivatives typically yields the para-isomer due to sterics, despite the ortho/para directing nature of iodine. Furthermore, standard Grignard reagents are incompatible with the nitrile and ketone functionalities without protection.

The Solution: Organozinc Chemistry (Rieke Method)

The most robust synthetic route utilizes functionalized organozinc reagents . Zinc reagents (R-ZnBr) are chemoselective; they react with acyl chlorides to form ketones but tolerate nitriles and aryl iodides at controlled temperatures.

Mechanism of Formation

-

Zinc Insertion: Activated Zinc (Rieke Zn) inserts into the C-Br bond of 6-bromohexanenitrile.

-

Acylation: The resulting organozinc species undergoes nucleophilic attack on 2-iodobenzoyl chloride.

-

Chemoselectivity: The lower reactivity of the C-Zn bond (compared to C-Mg or C-Li) prevents attack on the nitrile or the aryl iodide, and avoids over-addition to the resulting ketone (forming tertiary alcohols).

Experimental Protocol: Synthesis via Organozinc Coupling

Objective: Preparation of 7-(2-iodophenyl)-7-oxoheptanenitrile on a 10 mmol scale.

Reagents

-

Precursor A: 6-Bromohexanenitrile (1.76 g, 10 mmol)

-

Precursor B: 2-Iodobenzoyl chloride (2.66 g, 10 mmol)

-

Reagent: Rieke Zinc (Zn*) in THF (approx. 15 mmol active Zn)

-

Catalyst: CuCN·2LiCl (10 mol%) - Optional, enhances rate

-

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Preparation of (5-Cyanopentyl)zinc bromide:

-

In a flame-dried Schlenk flask under Argon, charge Rieke Zinc (1.0 g, ~15 mmol) in dry THF (10 mL).

-

Add 6-Bromohexanenitrile (1.76 g, 10 mmol) dropwise at Room Temperature (RT).

-

Stir at reflux (65°C) for 3 hours to ensure complete insertion.

-

QC Check: Aliquot hydrolysis and GC-MS analysis should show disappearance of bromide and formation of hexanenitrile.

-

-

Coupling Reaction:

-

Cool the organozinc solution to -78°C.[2]

-

Add CuCN·2LiCl solution (1.0 M in THF, 1 mL) if available, to form the more reactive Zinc-Cuprate species.

-

Add 2-Iodobenzoyl chloride (2.66 g, 10 mmol) dissolved in THF (5 mL) dropwise over 20 minutes.

-

Critical Step: Maintain temperature below -40°C initially to prevent side reactions, then slowly warm to 0°C over 2 hours.

-

-

Work-up & Purification:

-

Quench with saturated NH₄Cl solution (20 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Note: The product is less polar than the starting acid chloride hydrolysis products.

-

-

-

Yield Expectation: 75-85% (isolated).

Reactivity & Divergent Synthesis Map

This compound acts as a "linchpin" scaffold. The diagram below illustrates its divergent utility in synthesizing Benzosuberones (7-membered rings) and HDAC Inhibitor pharmacophores.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aryl iodide, ketone, and nitrile motifs.

Key Application: Benzocycloheptenone Synthesis

The 2-iodo and ketone groups are perfectly positioned to form a 7-membered ring via Samarium(II) iodide (SmI₂) mediated reductive cyclization or Radical Cyclization (Bu₃SnH/AIBN).

-

Mechanism: Radical generation at the C-I bond followed by 7-endo-trig (if alkene present) or direct addition to the carbonyl (forming an alcohol) or alpha-position.

-

Result: A fused bicyclic core [5,4,3-cd] common in tricyclic PARP inhibitors like Rucaparib (though Rucaparib uses a nitrogen linker, the carbon analog is a valuable bioisostere).

Quality Control & Impurity Profiling

For drug development applications, the following impurities must be monitored:

| Impurity Type | Origin | Detection Method | Limit (API Intermediate) |

| Des-iodo Analog | Reductive dehalogenation during synthesis | LC-MS (M-126 peak) | < 0.15% |

| Homocoupled Dimer | Zinc reagent dimerization | HPLC (High RT) | < 0.5% |

| Hydrolysis Product | Nitrile hydrolysis to Amide/Acid | HPLC (Low RT) | < 1.0% |

| Residual Metals | Zinc/Copper carryover | ICP-MS | < 10 ppm |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Aryl absorption).

Safety & Handling (EHS)

-

Aryl Iodides: Generally stable but light-sensitive. Store in amber vials.

-

Nitriles: Potential for cyanide release under strong acidic/basic conditions or combustion. Handle in a well-ventilated fume hood.

-

Organozinc Reagents: Pyrophoric or highly flammable. Handle under inert atmosphere (N₂/Ar).

-

Waste Disposal: Segregate as Halogenated Organic Waste. Do not mix with oxidizers.

References

-

Rieke, R. D., et al. (1991). "Preparation of functionalized organozinc reagents via the reaction of active zinc with organic halides." Journal of Organic Chemistry, 56(4), 1445-1453. Link

-

Knochel, P., et al. (2011). "Functionalized Organozinc Compounds." Comprehensive Organic Synthesis II, 4, 345-380. Link

- Chattopadhyay, K., et al. (2016). "Radical cyclization strategies for the synthesis of medium-sized rings." Tetrahedron Letters, 57(10), 1079-1095. (Context for benzocycloheptenone synthesis).

-

Sigma-Aldrich Product Catalog. "7-(2-Iodophenyl)-7-oxoheptanenitrile, CAS 898768-06-4." Link

Sources

Commercial Availability & Synthetic Strategies: 7-(2-Iodophenyl)-7-oxoheptanenitrile

This technical guide provides a comprehensive analysis of the commercial availability, synthetic accessibility, and procurement strategies for 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS: 898768-06-4).[1]

Technical Whitepaper for Drug Discovery & Process Chemistry

Executive Summary

7-(2-Iodophenyl)-7-oxoheptanenitrile is a specialized aryl-keto-nitrile building block used primarily in the synthesis of complex pharmaceutical intermediates, potential PROTAC linkers, and fused heterocyclic scaffolds.[1]

Current market analysis indicates that this compound is not a commodity chemical . It is classified as a Tier 3 Research Chemical , meaning it is rarely held in bulk stock and is typically sourced via "Make-to-Order" (MTO) agreements.[1] Researchers requiring quantities >1g should anticipate lead times of 3–6 weeks or consider in-house synthesis using the protocols detailed in Section 4.[1]

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | 7-(2-Iodophenyl)-7-oxoheptanenitrile |

| CAS Number | 898768-06-4 |

| Molecular Formula | C₁₃H₁₄INO |

| Molecular Weight | 327.16 g/mol |

| SMILES | N#CCCCCCC(=O)C1=CC=CC=C1I |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Purity Standard | ≥95% (NMR), typically ≥98% for GMP applications |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

Commercial Landscape & Procurement Strategy

Supplier Analysis

The supply chain for this compound is fragmented. Major catalog suppliers (e.g., Sigma-Aldrich, Fisher) often list the compound but fulfill orders through third-party synthesis houses.[1]

| Supplier Tier | Representative Vendors | Availability Mode | Estimated Lead Time |

| Tier 1 (Global Dist.) | Sigma-Aldrich, Fisher Scientific | Third-Party Sourcing | 4–8 Weeks |

| Tier 2 (Specialists) | BLD Pharm, Combi-Blocks, Enamine | Limited Stock / MTO | 1–3 Weeks (if stock) |

| Tier 3 (Custom) | Wuxi AppTec, Pharmablock | Custom Synthesis | 4–6 Weeks |

"Make vs. Buy" Decision Matrix

Due to the high cost of custom synthesis for simple structures, the following logic applies:

-

< 1 Gram: Purchase from Tier 2 specialists (e.g., BLD Pharm). Cost efficiency outweighs synthesis effort.

-

1 – 10 Grams: Request competitive quotes from Tier 2/3 vendors.[1] If lead time >4 weeks, initiate in-house synthesis (Route A).

-

> 100 Grams: Outsource to a CRO (Contract Research Organization) or validate Route A internally for scale-up.[1]

Technical Deep Dive: Synthetic Methodologies

For researchers facing stockouts, the following synthetic route is the industry standard for ensuring regiocontrol (specifically the ortho-iodo position) and functional group tolerance (nitrile survival).

Recommended Route: Negishi-Type Acylation

Direct Friedel-Crafts acylation of iodobenzene is not recommended due to the directing effect of iodine (para-directing), which would yield the wrong isomer (4-iodophenyl).[1] The optimal route utilizes 2-Iodobenzoyl chloride to guarantee the ortho substitution pattern.[1]

Mechanism & Protocol Logic

-

Reagent Preparation: Conversion of 6-bromohexanenitrile to an organozinc reagent. Zinc is selected over Magnesium (Grignard) because organozincs tolerate the nitrile and ketone moieties without side reactions (e.g., nucleophilic attack on the nitrile).

-

Coupling: Palladium-catalyzed cross-coupling of the organozinc with 2-iodobenzoyl chloride.[1]

Step-by-Step Protocol

Step 1: Preparation of (5-Cyanopentyl)zinc bromide

-

Reagents: 6-Bromohexanenitrile (1.0 eq), Zinc dust (activated, 1.5 eq), LiCl (1.1 eq), THF (anhydrous).

-

Procedure:

-

Activate Zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

-

Add 6-Bromohexanenitrile dropwise at 30-40°C.

-

Stir for 2-4 hours. Formation of the zinc reagent is confirmed by GC-MS (aliquot quenched with iodine).[1]

-

Step 2: Pd-Catalyzed Acylation

-

Reagents: 2-Iodobenzoyl chloride (0.9 eq), Pd(PPh₃)₄ (2-5 mol%), THF.[1]

-

Procedure:

-

Dissolve 2-Iodobenzoyl chloride and Pd catalyst in dry THF under Argon.

-

Cool to 0°C.

-

Slowly add the (5-Cyanopentyl)zinc bromide solution via cannula.[1]

-

Warm to room temperature and stir for 12 hours.

-

Quench: Saturated NH₄Cl solution.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow.

Figure 1: Strategic sourcing and synthetic workflow for 7-(2-Iodophenyl)-7-oxoheptanenitrile.

Applications & Rationale

This molecule serves as a critical "linker-payload" precursor.[1]

-

PROTAC Linkers: The 7-carbon alkyl chain provides optimal spacing for Proteolysis Targeting Chimeras (PROTACs).[1] The nitrile group can be reduced to a primary amine for conjugation, while the ortho-iodo group allows for further functionalization of the aryl ring via Suzuki or Sonogashira coupling.

-

Heterocyclic Synthesis: The keto-nitrile motif is a precursor for forming fused ring systems (e.g., isoquinolines) through intramolecular cyclization reactions.

References

-

Commercial Sourcing: BLD Pharm Product Catalog. Accessed Feb 2026. [1]

- Zinc Reagent Preparation: Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, 2005.

-

Negishi Coupling: Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation."[1] Accounts of Chemical Research, 1982. [1]

-

General Synthesis of Aryl Keto Nitriles: PubChem Compound Summary: 7-oxoheptanenitrile derivatives. [1]

Sources

Preliminary Biological Screening of 7-(2-Iodophenyl)-7-oxoheptanenitrile

This guide outlines the technical framework for the preliminary biological screening of 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS: 898768-06-4). It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a potential lead for cysteine protease inhibition, histone deacetylase (HDAC) inhibitor precursors, or as a functionalized chemical probe.

A Technical Guide to Scaffold Profiling & Validation

Executive Summary & Compound Analysis

Compound: 7-(2-Iodophenyl)-7-oxoheptanenitrile

Molecular Formula: C

Structural Logic for Screening: This molecule features three distinct pharmacophoric elements that dictate the screening strategy:

-

The Ortho-Iodo Aryl Ketone: A lipophilic cap group. The ortho-iodine provides steric bulk and a "sigma-hole" for potential halogen bonding, but also introduces significant lipophilicity (cLogP ~3.5–4.0).

-

The C6-Linker: A six-carbon alkyl chain (excluding the nitrile carbon) provides a spacer length of approximately 7–9 Å, critical for spanning the active site tunnels of enzymes like Histone Deacetylases (HDACs) or Cathepsins .

-

The Nitrile (Cyano) Group: A versatile warhead. In its native state, it acts as a reversible covalent electrophile targeting catalytic cysteines (e.g., in Cathepsin K/L). Alternatively, it serves as a latent precursor for hydroxamic acids (HDAC inhibitors) or amines.

Screening Directive: The preliminary screen must prioritize solubility assessment (due to the iodo-aryl moiety) followed by cysteine protease target engagement and general cytotoxicity profiling.

Phase I: In Silico & Physicochemical Profiling

Objective: Establish the "druggability" window and formulation parameters before wasting biological reagents.

In Silico ADMET Prediction

Before wet-lab work, run the structure through consensus models (e.g., SwissADME, pkCSM) to predict:

-

Lipophilicity (LogP): Expect a value >3.5. High lipophilicity predicts poor aqueous solubility and high plasma protein binding.

-

PAINS Alert: Check for "Pan-Assay Interference" potential. The

-unsaturated ketone is not present here (it is an aryl ketone with an alkyl chain), reducing Michael acceptor reactivity, but the ortho-iodo group can be labile under reductive conditions.

Solubility & Stability Protocol

Rationale: The heavy iodine atom significantly reduces water solubility. Biological data from precipitated compounds is artifactual.

Protocol: Kinetic Solubility Assay (Nephelometry)

-

Stock Prep: Dissolve 7-(2-Iodophenyl)-7-oxoheptanenitrile in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure complete dissolution of the iodine-heavy crystal lattice.

-

Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO <1%).

-

Readout: Measure light scattering (nephelometry) or absorbance at 600 nm immediately and at 24 hours.

-

Acceptance Criteria: Solubility > 50 µM is required for standard cell-based assays. If < 10 µM, a cyclodextrin formulation (HP-

-CD) is mandatory.

Phase II: In Vitro Target Engagement (Functional Screening)

Objective: Validate the "Nitrile Warhead" hypothesis against Cysteine Proteases.

Scientific Grounding: Aliphatic nitriles are established reversible covalent inhibitors of Cysteine Cathepsins (L, K, S, B). The nitrile carbon undergoes nucleophilic attack by the active site Cysteine thiolate to form a thioimidate adduct.

Primary Assay: Fluorogenic Cathepsin Inhibition

Target: Recombinant Human Cathepsin L (or B). Substrate: Z-Phe-Arg-AMC (Release of AMC fluorophore upon cleavage).

Workflow:

-

Buffer System: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (DTT is critical to keep the enzyme active but must be added after compound incubation if the compound is redox-sensitive; here, the nitrile is stable).

-

Pre-Incubation: Incubate Enzyme (1 nM) + Compound (0.1 nM – 10 µM) for 30 mins at RT. This allows the reversible thioimidate bond to form.

-

Reaction Start: Add Substrate (20 µM).

-

Kinetic Read: Monitor fluorescence (

) for 60 mins. -

Data Analysis: Calculate

using a 4-parameter logistic fit.

Secondary Assay: HDAC Inhibition (Precursor Validation)

Note: The nitrile itself is a weak Zinc binder. This assay tests if the scaffold fits the HDAC pocket, assuming the nitrile mimics a weak binder or if the sample contains hydrolyzed amide/acid impurities.

-

Kit: Fluorogenic HDAC Class I/II Assay (e.g., Boc-Lys(Ac)-AMC substrate).

-

Expectation: Low activity expected (

). High activity suggests the scaffold is a viable pro-drug or the linker length is optimal for derivatization to a hydroxamic acid.

Phase III: Cellular Toxicity & Permeability

Objective: Distinguish specific mechanism from general iodine-induced toxicity.

Cytotoxicity Profiling (MTT/CellTiter-Glo)

Cell Lines:

-

HepG2 (Liver): To assess metabolic activation/toxicity.

-

HCT116 (Colon): High expression of Cathepsins; relevant for efficacy.

-

HEK293 (Kidney): General toxicity control.

Protocol:

-

Seed cells at 5,000 cells/well in 96-well plates.

-

Treat with Compound (0.1 – 100 µM) for 72 hours.

-

Control: Include E-64 (standard cysteine protease inhibitor) and Doxorubicin (tox control).

-

Readout: ATP quantitation (luminescence).

-

Interpretation:

- (Potent Cytotoxin).[1]

- (Inactive/Safe).

-

Specific Window: If Cathepsin

is 100 nM and Cell Tox

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening this specific scaffold, highlighting the divergence between "Direct Activity" (Nitrile) and "Pro-drug Potential" (Linker).

Caption: Workflow for validating the biological activity of the 7-(2-Iodophenyl)-7-oxoheptanenitrile scaffold.

Data Analysis & Interpretation

Handling the Iodine Factor

The 2-iodophenyl group is a heavy atom. In fluorescence-based assays (like AMC release), iodine can act as a collisional quencher .

-

Control Experiment: Measure the fluorescence of free AMC in the presence of the compound (without enzyme). If fluorescence decreases with compound concentration, the

is a false positive due to quenching. -

Correction: Use an absorbance-based readout (e.g., pNA substrate) if quenching is observed.

Structure-Activity Relationship (SAR) Implication

-

If Active: The nitrile is engaging the catalytic cysteine. The 7-carbon linker places the aryl cap in the S2/S3 pocket.

-

If Inactive: The linker may be too flexible, or the ortho-iodo substituent causes steric clash in the binding pocket.

References

-

Frizler, M., et al. "Nitrile-based inhibitors of cysteine proteases." Current Topics in Medicinal Chemistry, 2010. Link

-

Loddick, S. A., et al. "Structure-activity relationships of nitrile-based inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

Suzuki, T., et al. "Design, synthesis, and biological activity of novel HDAC inhibitors with a benzamide or nitrile zinc-binding group." Journal of Medicinal Chemistry, 2005. Link

-

Sigma-Aldrich. "Product Specification: 7-(2-iodophenyl)-7-oxoheptanenitrile (CAS 898768-06-4)." Merck KGaA, 2024. Link

Sources

Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-(2-Iodophenyl)-7-oxoheptanenitrile

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of biaryl compounds starting from 7-(2-Iodophenyl)-7-oxoheptanenitrile. Biaryl structures are privileged motifs in numerous pharmacologically active compounds, making this transformation highly relevant for drug discovery and development.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on optimization and troubleshooting to ensure reproducible, high-yield outcomes.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational experimental design and troubleshooting. The process is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (in this case, 7-(2-Iodophenyl)-7-oxoheptanenitrile), inserting itself into the carbon-iodine bond. This forms a new, high-valent Palladium(II) species. The reactivity order for the halide is I > Br > OTf >> Cl, making our aryl iodide substrate highly reactive for this initial step.[5][9][10]

-

Transmetalation: This is the crucial step where the organic moiety from the organoboron compound (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[11][12]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[5][6]

Below is a visualization of this catalytic pathway.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design: Key Parameter Selection

The success of coupling 7-(2-Iodophenyl)-7-oxoheptanenitrile hinges on the judicious selection of four key parameters: the catalyst system, the base, the solvent, and the temperature. Our substrate contains both a ketone and a nitrile, which are generally tolerant to standard Suzuki conditions, allowing for a wide operational window.[13][14] The primary challenge can be potential steric hindrance from the ortho-acyl chain, which may slow the reaction.[13]

-

Catalyst System (Palladium Precursor + Ligand): While many sophisticated catalyst systems exist, a reliable starting point is the use of a stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) combined with a phosphine ligand. Triphenylphosphine (PPh₃) is a cost-effective and often sufficient choice. For more challenging couplings or to improve reaction rates, more electron-rich and bulky Buchwald-type ligands such as SPhos or XPhos can be employed.[11][15][16]

-

Base Selection: The base is critical for activating the boronic acid.[12] Inorganic bases are most common. Potassium Carbonate (K₂CO₃) is a mild and effective choice, but Potassium Phosphate (K₃PO₄) is often superior, especially in preventing premature decomposition (protodeboronation) of the boronic acid.[12][17] Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can accelerate difficult reactions.[12][18]

-

Solvent System: A biphasic solvent system is often optimal. The organic phase solubilizes the starting materials and product, while the aqueous phase dissolves the inorganic base.[5] Common choices include Toluene/Water, 1,4-Dioxane/Water, or 2-MeTHF/Water.[16][17][18] Ethers like dioxane and 2-MeTHF are excellent choices for their ability to solubilize a wide range of substrates.[16][17]

-

Temperature: Most Suzuki couplings require heating to achieve a reasonable reaction rate. A temperature range of 80-100 °C is typical and provides a good balance between reaction speed and the stability of the catalyst and reagents.

Detailed Experimental Protocol

This protocol describes the coupling of 7-(2-Iodophenyl)-7-oxoheptanenitrile with a generic arylboronic acid.

Materials:

-

7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)

-

Triphenylphosphine (PPh₃; 0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄; 2.0-3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate, reagent grade

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

-

Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes by bubbling the gas through the solution via a needle. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). The mixture may change color upon catalyst addition.

-

Reaction: Attach a condenser to the flask, ensure a continued inert atmosphere, and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Optimization and Troubleshooting

If the initial reaction provides a suboptimal yield, the following parameters can be adjusted. A systematic approach, such as screening different conditions in parallel, is highly recommended.

| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Issues Addressed |

| Catalyst/Ligand | Pd(OAc)₂ / PPh₃ | Strategy: Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or use a more active Buchwald ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃.[11][15][16] Rationale: More electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination, especially for sterically hindered substrates. | Low conversion, slow reaction rate. |

| Base | K₃PO₄ | Strategy: Use a stronger, more soluble base like Cs₂CO₃.[12][18] Rationale: Increases the concentration of the active boronate species in the organic phase, accelerating transmetalation. | Incomplete reaction, low yield. |

| Solvent | Dioxane / H₂O (4:1) | Strategy: Try 2-MeTHF/H₂O or Toluene/Ethanol/H₂O.[16][19] For substrates prone to protodeboronation, use anhydrous Toluene or Dioxane with K₃PO₄. Rationale: Solvent choice affects reagent solubility and reaction kinetics. Anhydrous conditions can protect sensitive boronic acids.[16][17] | Poor solubility, protodeboronation of boronic acid. |

| Temperature | 90 °C | Strategy: Increase temperature to 100-110 °C (reflux). Rationale: Higher temperature increases the rate of all steps in the catalytic cycle. | Slow or stalled reaction. |

| Boronic Acid | Boronic Acid | Strategy: Use the corresponding pinacol boronate ester (Bpin). Rationale: Boronate esters are often more stable to storage and less prone to protodeboronation during the reaction than free boronic acids.[17] | Low yield due to boronic acid decomposition. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: 1,4-Dioxane, toluene, and ethyl acetate are flammable and have associated toxicities. All operations should be performed in a well-ventilated chemical fume hood.

-

Bases: Potassium phosphate and cesium carbonate are irritants. Avoid contact with skin and eyes.

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

-

Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

PMC (Springer Nature). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

-

Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

University of Windsor. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PMC (Frontiers). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

-

Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

-

Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

-

Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

-

WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

-

The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

-

PMC (Royal Society of Chemistry). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

SynArchive. Suzuki Coupling. [Link]

-

PubMed. Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates. [Link]

-

RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

-

RSC Publishing. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

-

ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

-

ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. wwjmrd.com [wwjmrd.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reddit.com [reddit.com]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: 7-(2-Iodophenyl)-7-oxoheptanenitrile as a Versatile Scaffold for Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the development of molecular scaffolds that offer both inherent biological relevance and synthetic versatility is of paramount importance. 7-(2-Iodophenyl)-7-oxoheptanenitrile emerges as a highly valuable starting material for medicinal chemists. This compound strategically combines three key structural motifs: a privileged benzophenone core, a synthetically tractable aryl iodide, and a flexible aliphatic nitrile chain. The benzophenone moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The true synthetic power of this scaffold, however, lies in the ortho-positioned iodine atom. This feature serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the aromatic ring.[3][4] This allows for the rapid generation of extensive compound libraries, which is essential for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.

This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 7-(2-Iodophenyl)-7-oxoheptanenitrile as a central building block. We will present the underlying scientific rationale, detailed and validated protocols for its synthetic diversification via Suzuki-Miyaura and Sonogashira couplings, and a representative protocol for preliminary biological evaluation.

The Rationale: Deconstructing the Scaffold's Potential

The utility of 7-(2-Iodophenyl)-7-oxoheptanenitrile is best understood by examining its constituent parts, each contributing a unique advantage in the drug design process.

The Privileged Benzophenone Core

Benzophenones are diaryl ketones that represent a ubiquitous structure in both natural products and synthetic pharmaceuticals.[1] Their rigid, yet non-planar, conformation allows them to interact with a wide variety of biological targets. Numerous studies have documented their potential as anticancer[5][6], anti-inflammatory, and α-glucosidase inhibitory agents.[7] By using this scaffold, researchers are not starting from a biologically inert template, but rather from a core structure with a proven track record of bioactivity.

The Synthetic Power of the Aryl Iodide

The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making iodine an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[4] This high reactivity allows for coupling reactions to proceed under mild conditions with high efficiency, which is critical for preserving other sensitive functional groups within the molecule. The ortho-positioning of the iodide also introduces a specific steric and electronic environment that can be exploited to fine-tune the orientation of newly introduced substituents, directly influencing their interaction with target proteins. Organoiodine compounds are therefore indispensable intermediates in modern organic synthesis.[3]

The Aliphatic Nitrile Chain: A Modulator of Physicochemical Properties

The heptanenitrile chain provides both flexibility and a key functional group. The nitrile moiety is a common feature in FDA-approved drugs, valued for its unique electronic properties and ability to act as a hydrogen bond acceptor.[8] Its incorporation can enhance binding affinity to a target, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the overall pharmacokinetic profile of a drug candidate.[8] The seven-carbon linker offers significant conformational flexibility, allowing the molecule to adapt to the topology of various binding pockets.

Caption: Key regions of the 7-(2-Iodophenyl)-7-oxoheptanenitrile scaffold.

Synthetic Diversification Protocols

The following protocols detail the use of the scaffold in two of the most powerful C-C bond-forming reactions in medicinal chemistry.

General Considerations & Safety

-

Safety: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Reactions should be assembled under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.

-

Reagent Quality: Use anhydrous solvents and high-purity reagents for best results. Arylboronic acids can dehydrate upon storage; check their quality before use.

-

Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize biaryl derivatives by coupling the scaffold with various aryl- or heteroarylboronic acids. This reaction is fundamental for exploring how different aromatic substituents impact biological activity.

Reaction Scheme:

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

|---|---|---|---|---|

| 7-(2-Iodophenyl)-7-oxoheptanenitrile | 355.20 | 0.50 | 1.0 | 177.6 mg |

| Arylboronic Acid (R-B(OH)₂) | - | 0.60 | 1.2 | Varies |

| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 | 28.9 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | 3.0 | 207.3 mg |

| 1,4-Dioxane | - | - | - | 4.0 mL |

| Water | - | - | - | 1.0 mL |

Step-by-Step Procedure:

-

Setup: To a flame-dried Schlenk flask, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Reagent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv), followed by 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

Objective: To synthesize aryl-alkyne derivatives by coupling the scaffold with terminal alkynes. This introduces a rigid, linear linker, which can be used to probe deep, narrow pockets in a target protein or serve as a precursor for further chemical transformations.[9][10]

Reaction Scheme:

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

|---|---|---|---|---|

| 7-(2-Iodophenyl)-7-oxoheptanenitrile | 355.20 | 0.50 | 1.0 | 177.6 mg |

| Terminal Alkyne (R-C≡CH) | - | 0.75 | 1.5 | Varies |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.015 | 0.03 | 10.5 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 0.06 | 5.7 mg |

| Triethylamine (Et₃N) | 101.19 | - | - | 3.0 mL |

| Tetrahydrofuran (THF), Anhydrous | - | - | - | 3.0 mL |

Step-by-Step Procedure:

-

Setup: To a flame-dried Schlenk flask, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and Copper(I) Iodide (0.06 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (3 mL) and triethylamine (3 mL). Stir for 5 minutes to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours. A gentle warming to 40 °C can be applied if the reaction is sluggish.

-

Workup: After completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-alkyne.

Characterization and Expected Data

Post-purification, it is critical to confirm the identity and purity of all new derivatives. Standard methods include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Below is a table of representative data for hypothetical products.

| Compound ID | Reaction Type | R-Group | Expected Yield (%) | HRMS (m/z) [M+H]⁺ |

| S-1 | Suzuki | 4-methoxyphenyl | 85% | 436.2173 |

| S-2 | Suzuki | furan-2-yl | 78% | 396.1805 |

| A-1 | Sonogashira | phenyl | 91% | 430.2012 |

| A-2 | Sonogashira | trimethylsilyl | 88% | 426.2095 |

Application in Target-Oriented Drug Discovery

The true value of this scaffold is realized when the synthesized library is screened for biological activity. The benzophenone core suggests several promising therapeutic avenues, particularly in oncology.

Example Target Class: Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The benzophenone scaffold can be elaborated to mimic the ATP-binding hinge region of kinases. The newly installed 'R' groups from Suzuki or Sonogashira couplings can be designed to extend into hydrophobic pockets or form additional hydrogen bonds, thereby increasing potency and selectivity.

Caption: Conceptual binding of a scaffold derivative in a kinase active site.

Protocol: In Vitro Cytotoxicity Screening (MTS Assay)

Objective: To perform a preliminary assessment of the anticancer potential of the newly synthesized compounds against relevant human cancer cell lines. This assay measures cell viability as an indicator of cytotoxic or cytostatic effects.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, Caco-2 for colon).[11]

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

-

Test compounds dissolved in DMSO (10 mM stock).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Sterile 96-well flat-bottom plates.

Step-by-Step Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37 °C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the 10 mM DMSO stock. The final DMSO concentration should be ≤ 0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Return the plate to the incubator for 48-72 hours.

-

Assay: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37 °C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).

Conclusion

7-(2-Iodophenyl)-7-oxoheptanenitrile is a powerful and versatile scaffold for medicinal chemistry. Its design intelligently combines a privileged benzophenone core with a highly reactive synthetic handle, providing an efficient platform for the generation of diverse and novel chemical entities. The protocols outlined in this document offer a robust starting point for researchers to explore the vast chemical space accessible from this scaffold, accelerating the discovery of new lead compounds for a range of therapeutic targets.

References

-

Organoiodine chemistry - Wikipedia. (URL: [Link])

-

Scheme 1 Synthesis of target compounds (7a-7f): (I) H 2 SO 4... - ResearchGate. (URL: [Link])

-

Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres - PMC. (URL: [Link])

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Iodonium compounds as initiators: Hypervalent organoiodine compounds (3): Discussion series on bromination/iodination reactions 31 - Chemia. (URL: [Link])

-

Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles - Indian Academy of Sciences. (URL: [Link])

-

Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances. (URL: [Link])

-

7-(2-iodophenyl)-7-oxoheptanenitrile - GlobalChemMall. (URL: [Link])

-

Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ) - Beilstein Journals. (URL: [Link])

-

Synthesis, Biological Evaluation, Network Pharmacology, and Molecular Docking of Benzophenone as Antitumor Agents - SSRN. (URL: [Link])

-

Synthesis, biological evaluation, network pharmacology, and molecular docking of benzophenone as antitumor agents - ResearchGate. (URL: [Link])

-

Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Bentham Science. (URL: [Link])

-

Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC. (URL: [Link])

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry. (URL: [Link])

- WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use - Google P

-

Squaryl molecular metaphors - application to rational drug design and imaging agents. (URL: [Link])

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry - MDPI. (URL: [Link])

-

Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PMC. (URL: [Link])

-

Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - ACS Publications. (URL: [Link])

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - MDPI. (URL: [Link])

-

(PDF) Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - ResearchGate. (URL: [Link])

-

Antioxidant and Antiproliferative Activities of Phenolic Extracts of Eriobotrya japonica (Thunb.) Lindl. Fruits and Leaves - UNIPI. (URL: [Link])

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. arpi.unipi.it [arpi.unipi.it]

synthesis of heterocyclic compounds from 7-(2-Iodophenyl)-7-oxoheptanenitrile

An Application Guide to the Synthesis of Novel Heterocyclic Scaffolds from 7-(2-Iodophenyl)-7-oxoheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of complex heterocyclic systems often rely on the use of versatile starting materials that possess multiple reactive centers, allowing for the construction of diverse molecular architectures. 7-(2-Iodophenyl)-7-oxoheptanenitrile is one such precursor, a molecule rich in chemical handles ripe for synthetic exploration.

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the synthetic potential of 7-(2-Iodophenyl)-7-oxoheptanenitrile. We will delve into several plausible and scientifically grounded strategies for the synthesis of a variety of heterocyclic compounds, including quinolines, acridines, and other fused systems. The protocols and mechanistic insights provided herein are based on established synthetic methodologies and are intended to serve as a comprehensive starting point for the exploration of this promising, yet underutilized, building block.

PART 1: Palladium-Catalyzed Intramolecular Cyclization Strategies

The presence of an iodoarene moiety makes 7-(2-Iodophenyl)-7-oxoheptanenitrile an ideal candidate for palladium-catalyzed intramolecular cyclization reactions.[1] The versatility of palladium catalysis allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2]

Synthesis of Tetrahydroquinoline Derivatives via Intramolecular Heck-Type Cyclization

One of the most direct applications of the starting material is its intramolecular cyclization to form substituted tetrahydroquinolines. This transformation can be envisioned as an intramolecular Heck-type reaction where the aryl palladium intermediate, formed by the oxidative addition of the C-I bond to a Pd(0) catalyst, is intercepted by the nitrile group. Subsequent reduction of the resulting imine in situ would lead to the desired tetrahydroquinoline.

Protocol 1: Synthesis of 2-(pentyl)-5,6,7,8-tetrahydroquinoline

Materials:

-

7-(2-Iodophenyl)-7-oxoheptanenitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium borohydride (NaBH₄)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

-

Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

In a separate flask, prepare a solution of NaBH₄ (2.0 mmol) in ethanol (5 mL).

-

Slowly add the NaBH₄ solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(OAc)₂ in combination with a phosphine ligand like PPh₃ is a standard catalytic system for Heck reactions. The ligand stabilizes the palladium species and facilitates the catalytic cycle.

-

Base: Triethylamine is used to neutralize the HI generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.

-

In situ Reduction: The intermediate imine formed after the cyclization is not always stable. The addition of a reducing agent like NaBH₄ allows for its immediate conversion to the more stable amine.

Carbonylative Cyclization to Synthesize Quinolin-4-one Derivatives

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl-containing heterocycles.[3][4] In this approach, carbon monoxide is inserted into the aryl-palladium bond before the intramolecular cyclization, leading to the formation of quinolin-4-one derivatives.

Protocol 2: Synthesis of 2-pentyl-2,3,5,6,7,8-hexahydroquinolin-4-one

Materials:

-

7-(2-Iodophenyl)-7-oxoheptanenitrile

-

Palladium(II) chloride (PdCl₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Potassium carbonate (K₂CO₃)

-

Carbon monoxide (CO) balloon

-

Anhydrous toluene

-

Standard high-pressure reaction vessel (autoclave) or a two-necked flask with a CO balloon

Procedure:

-

To a high-pressure reaction vessel, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol), PdCl₂ (0.05 mmol, 5 mol%), dppp (0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vessel with carbon monoxide three times.

-

Add anhydrous toluene (10 mL).

-

Pressurize the vessel with CO (1 atm, or use a CO balloon) and heat the reaction mixture to 110 °C for 24 hours.

-

After cooling to room temperature, carefully vent the CO in a fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Carbon Monoxide: CO acts as a one-carbon building block, which is inserted into the aryl-palladium bond to form an acyl-palladium intermediate.

-

Ligand: A bidentate phosphine ligand like dppp is often used in carbonylation reactions to stabilize the palladium catalyst and promote the desired reactivity.

-

Base: K₂CO₃ is a suitable base for this transformation, facilitating the final cyclization step.

PART 2: Radical-Mediated Cyclization Pathways

Radical cyclizations offer a complementary approach to transition metal-catalyzed methods for the synthesis of cyclic compounds.[5] The carbon-iodine bond in the starting material is susceptible to homolytic cleavage, generating an aryl radical that can undergo intramolecular cyclization.

Tributyltin Hydride-Mediated Radical Cyclization

A classic method for generating aryl radicals from aryl iodides involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[6] The resulting aryl radical can then add to the nitrile group, leading to the formation of a nitrogen-centered radical that can be subsequently quenched.

Protocol 3: Synthesis of 2-(pentyl)-5,6,7,8-tetrahydroquinoline via Radical Cyclization

Materials:

-

7-(2-Iodophenyl)-7-oxoheptanenitrile

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene or toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol) and AIBN (0.1 mmol, 10 mol%) in anhydrous benzene (20 mL).

-

Heat the solution to reflux (approximately 80 °C).

-

Slowly add a solution of Bu₃SnH (1.2 mmol) in anhydrous benzene (10 mL) to the refluxing mixture over a period of 4 hours using a syringe pump.

-

After the addition is complete, continue to reflux for an additional 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product will contain tin byproducts. To remove these, dissolve the residue in acetonitrile (20 mL) and wash with hexane (3 x 20 mL). The desired product should preferentially partition into the acetonitrile layer.

-

Concentrate the acetonitrile layer and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Radical Initiator: AIBN is a common thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.

-

Tin Reagent: Bu₃SnH is a hydrogen atom donor that propagates the radical chain reaction and quenches the final cyclized radical.

-

Slow Addition: The slow addition of Bu₃SnH is crucial to maintain a low concentration of the tin hydride in the reaction mixture, which favors the desired intramolecular cyclization over direct reduction of the aryl iodide.

PART 3: Synthesis of Fused Heterocycles: Potential Routes to Acridine Derivatives

The synthesis of more complex, fused heterocyclic systems like acridines from the starting material requires a multi-step approach. A plausible strategy involves an initial intramolecular cyclization to form a quinoline or related heterocycle, followed by a subsequent ring-closing reaction to construct the third ring.

Proposed Two-Step Synthesis of a Dihydroacridine Derivative

This proposed route involves an initial Friedel-Crafts type cyclization to form a tricyclic ketone, which can then be converted to the corresponding acridine derivative.[7][8]

Protocol 4 (Proposed): Synthesis of a Dihydroacridone Derivative

Step 1: Intramolecular Friedel-Crafts Acylation

-

To a solution of 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, slowly add a strong Lewis acid such as aluminum chloride (AlCl₃, 1.2 mmol).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the tricyclic ketone intermediate.

Step 2: Conversion to the Acridine

The resulting ketone can be converted to an acridine through various methods, such as the Bernthsen acridine synthesis, by reacting it with an appropriate aniline derivative in the presence of a dehydrating agent or catalyst.[9][10]

PART 4: Transformations of the Nitrile Group for Diverse Heterocycle Synthesis

The terminal nitrile group is a versatile functional group that can be transformed into other functionalities, opening up new avenues for the synthesis of different heterocyclic systems.[11][12]

Reduction of the Nitrile to a Primary Amine and Intramolecular Condensation

Reduction of the nitrile to a primary amine, followed by an intramolecular condensation with the ketone carbonyl, provides a straightforward route to cyclic imines, which can be further reduced to cyclic amines.

Protocol 5: Synthesis of a Fused Dihydropyridine Derivative

Step 1: Reduction of the Nitrile

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, slowly add a solution of 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol) in anhydrous THF (10 mL).

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.08 mL), 15% NaOH solution (0.08 mL), and water (0.24 mL).

-

Stir the mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash the solid with THF.

-

Concentrate the filtrate to obtain the crude amino-ketone.

Step 2: Intramolecular Cyclization

-

Dissolve the crude amino-ketone in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol).

-

Heat the mixture to reflux for 6 hours, collecting the water formed.

-

Cool the reaction mixture, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the cyclic imine, which can be further reduced if desired.

Data Presentation

| Protocol | Target Heterocycle | Key Reagents | Temperature (°C) | Time (h) | Plausible Yield Range |

| 1 | Tetrahydroquinoline | Pd(OAc)₂, PPh₃, NaBH₄ | 100 | 12 | 60-80% |

| 2 | Quinolin-4-one | PdCl₂, dppp, CO | 110 | 24 | 50-70% |

| 3 | Tetrahydroquinoline | Bu₃SnH, AIBN | 80 | 6 | 50-75% |

| 4 (Proposed) | Dihydroacridone | AlCl₃ | 0 - RT | 13 | Optimization Required |

| 5 | Dihydropyridine | LiAlH₄, p-TsOH | Reflux | 10 | 40-60% (two steps) |

Visualization of Key Mechanisms

Diagram 1: Proposed Mechanism for Palladium-Catalyzed Intramolecular Heck-Type Cyclization

Caption: Proposed catalytic cycle for the intramolecular Heck-type cyclization.

Diagram 2: Proposed Mechanism for Radical-Mediated Cyclization

Caption: Key steps in the proposed tributyltin hydride-mediated radical cyclization.

References

-

Chen, Y., et al. (2006). Nickel-Catalyzed Cyclization of 2-Iodoanilines with Aroylalkynes: An Efficient Route for Quinoline Derivatives. The Journal of Organic Chemistry, 71(17), 6323–6328. [Link]

-

Genelot, D., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

-

Li, P., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 19(47), 10321-10325. [Link]

-

Yue, D., et al. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 71(17), 6407-6414. [Link]

-

Kumar, A., et al. (2012). Quinoline: A versatile heterocyclic. Journal of Chemical and Pharmaceutical Research, 4(1), 578-586. [Link]

-

Yue, D., et al. (2007). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 72(1), 227-230. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. [Link]

-

Hossain, M. A., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7380. [Link]

-

Gabriele, B., et al. (2011). Synthesis of Heterocycles by Palladium-Catalyzed Carbonylative Reactions. Current Organic Chemistry, 15(14), 2494-2531. [Link]

-

Wang, C., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 30(2), 481. [Link]

-

Catellani, M., et al. (2010). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Current Organic Chemistry, 14(13), 1344-1363. [Link]

-

Ju, Y., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocycles, 57(4), 691. [Link]

- Kumar, A. (2018). Palladium Catalyzed Synthesis of Heterocycles. CRC Press.

-

Kaur, N. (2021). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162. [Link]

-

Prim, D., et al. (2012). Divergent strategy in the synthesis of original dihydro benzo- and dihydronaphtho-acridines. Organic & Biomolecular Chemistry, 10(1), 72-81. [Link]

-

Wikipedia. (n.d.). Radical cyclization. [Link]

-

Ghorbani-Vaghei, R., et al. (2024). Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives. Journal of Synthetic Chemistry, 3(2), 192-203. [Link]

-

Griesbeck, A. G., et al. (2004). Self-Terminating, Oxidative Radical Cyclizations. Molecules, 9(5), 360-383. [Link]

-

Moeller, K. D., et al. (2005). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. The Journal of Organic Chemistry, 70(25), 10126-10134. [Link]

-

Mohareb, R. M., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(43), 28205-28227. [Link]

-

Abd El-Moneim, M. I., et al. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Egyptian Journal of Chemistry, 68(9), 419-441. [Link]

- Srikrishna, A. (2012). Intramolecular Radical Cyclizations. In Comprehensive Organic Synthesis (Second Edition, pp. 492-541). Elsevier.

-

Gomaa, M. A.-M. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic chemistry current research, 04(03). [Link]

-

Su, L., et al. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399-3402. [Link]

-

Mohareb, R. M., & Seleem, B. A. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia, 37(3), 633-648. [Link]

-

da Silva, A. L., et al. (2020). Radical cyclization of alkynyl aryl ketones for the synthesis of 3-seleno-substituted thiochromones and chromones. Organic & Biomolecular Chemistry, 18(27), 5183-5191. [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

-

Kotora, M., et al. (2008). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Molecules, 13(4), 846-853. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

Sources

- 1. iris.cnr.it [iris.cnr.it]

- 2. dokumen.pub [dokumen.pub]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Radical cyclization - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 8. jsynthchem.com [jsynthchem.com]

- 9. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Synthesis of 7-(2-Iodophenyl)-7-oxoheptanenitrile

Executive Summary & Pathway Analysis

The Challenge: Synthesizing 7-(2-Iodophenyl)-7-oxoheptanenitrile presents a classic chemoselectivity conflict. The ortho-iodo substituent is labile and prone to "benzyne" elimination or metal-halogen exchange, while the nitrile group is sensitive to over-addition by organometallics.

The Solution: The most robust, high-yield protocol utilizes a Magnesium-Halogen Exchange (Knochel Exchange) on 1,2-diiodobenzene, followed by a controlled addition to pimelonitrile (heptanedinitrile) . This method avoids the poor regioselectivity of Friedel-Crafts acylation on deactivated iodobenzenes and the instability of acid chlorides in the presence of reactive organometallics.

Reaction Pathway Visualization

The following diagram illustrates the optimized "Turbo Grignard" pathway, highlighting the critical intermediate stability.

Figure 1: The Knochel Exchange pathway ensures retention of the ortho-iodine atom while selectively targeting one nitrile group.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of benzyne (elimination byproduct) and bis-ketone (double addition).

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 1,2-Diiodobenzene | 1.0 | Substrate | Must be dry; trace water kills the Grignard. |

| iPrMgCl·LiCl | 1.05 | Exchange Reagent | "Turbo Grignard" accelerates exchange at lower temps. |

| Pimelonitrile | 1.2 - 1.5 | Electrophile | Excess prevents bis-addition. |

| THF (Anhydrous) | N/A | Solvent | 0.5 M concentration recommended. |

Step-by-Step Methodology

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon.

-

Exchange (The Critical Step):

-

Dissolve 1,2-diiodobenzene in anhydrous THF.

-

Cool to -20°C . Do not cool to -78°C; the exchange is too slow. Do not warm to 0°C; benzyne formation risk increases.

-

Add iPrMgCl·LiCl dropwise over 15 minutes.

-

Stir at -20°C for 30–45 minutes. Monitor via GC-MS (quench aliquot with D2O; look for 1-iodo-2-deuterobenzene).

-

-

Addition:

-

Dissolve pimelonitrile (1.2 equiv) in minimal THF.

-

Add slowly to the Grignard solution at -20°C.

-

Allow the mixture to warm slowly to 0°C over 2 hours.

-

-

Hydrolysis:

-

Quench with 1M HCl (aq). Stir vigorously for 1 hour at RT to hydrolyze the imine intermediate to the ketone.

-

Note: The initial product is an imine salt; if hydrolysis is incomplete, yield appears low.

-

Troubleshooting Guide

Issue 1: Low Yield / Recovery of Starting Material

Symptom: GC/LC shows unreacted diiodobenzene or protonated iodobenzene (iodobenzene) after workup.

| Root Cause | Diagnostic | Corrective Action |